Tempo

Catalog No.
S544895
CAS No.
2564-83-2
M.F
C9H18NO
M. Wt
156.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tempo

Scaling selective alcohol oxidation while avoiding polymerization in vacuum distillation requires stable catalysts. TEMPO resolves both:

  • Catalyzes primary alcohol oxidation (Anelli process) without protecting secondary -OH groups, replacing toxic stoichiometric oxidants.
  • Oxygen-independent radical scavenger stops runaway polymerization of styrene/acrylic monomers during distillation; outperforms MEHQ under anaerobic conditions.
  • Low catalytic loading (

CAS Number

2564-83-2

Product Name

Tempo

Molecular Formula

C9H18NO

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3

InChI Key

QYTDEUPAUMOIOP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2,2,6,6-tetramethyl-1-piperidinyloxyl, 2,2,6,6-tetramethyl-4-piperidine-N-oxide, 2,2,6,6-tetramethylpiperidine-1-oxyl, oxoammonium TPO, TEMPO

Canonical SMILES

CC1(CCCC(N1[O])(C)C)C

The exact mass of the compound Tempo is 156.1388 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. It belongs to the ontological category of aminoxyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 25 g

TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, CAS 2564-83-2) is a highly stable, commercially available nitroxyl radical that serves as a cornerstone reagent in both synthetic chemistry and industrial manufacturing. Unlike traditional stoichiometric reagents, TEMPO functions as a highly efficient oxidation catalyst (e.g., in the Anelli oxidation) and as an extremely potent, oxygen-independent free radical scavenger [1]. Its distinct steric profile—featuring four methyl groups flanking the nitroxyl core—imparts both exceptional chemical stability and precise chemoselectivity [2]. For procurement and process chemistry teams, TEMPO represents the baseline choice for scaling up selective primary alcohol oxidations and for stabilizing reactive vinyl monomers during high-temperature or vacuum distillation processes, offering a superior balance of cost, scalability, and atom economy compared to hypervalent iodine reagents or unhindered nitroxyl analogs [1].

Research Fit

1Stable nitroxyl radical for EPR spectroscopy and spin probing
2Recyclable oxidation catalyst with defined redox couple
3Apolar probe for hydrophobic environments (membranes, polymers)

Substituting TEMPO with traditional phenolic inhibitors like MEHQ (Mequinol) or hydroquinone fails under anaerobic conditions, such as vacuum distillation, because these conventional stabilizers require dissolved oxygen to form active peroxy radicals; without oxygen, MEHQ cannot prevent runaway polymerization, whereas TEMPO scavenges carbon-centered radicals directly [1]. Conversely, replacing TEMPO with unhindered nitroxyl catalysts like AZADO or ABNO in synthetic oxidations leads to a critical loss of chemoselectivity; while AZADO is highly active, its lack of steric bulk causes it to indiscriminately oxidize both primary and secondary alcohols [2]. Furthermore, attempting to use stoichiometric oxidants like Dess-Martin Periodinane or Swern reagents instead of the catalytic TEMPO/NaOCl system exponentially increases Process Mass Intensity (PMI), introduces toxic byproducts such as dimethyl sulfide, and creates severe thermal hazards at scale [3].

Substitution Risk

Redox shift
4-Substituent alters oxidation potential and catalytic turnover vs. unsubstituted TEMPO
Partitioning change
Polar groups (OH, NH₂) modify membrane permeability and hydrophobic partitioning
Signaling divergence
TEMPOL activates ERK1 while TEMPO induces SAPK; apoptosis profiles differ

Primary vs. Secondary Alcohol Oxidation Chemoselectivity

TEMPO's steric hindrance makes it uniquely suited for the selective oxidation of primary alcohols in the presence of secondary alcohols. In head-to-head comparisons using the Anelli protocol (NaOCl co-oxidant), TEMPO selectively oxidizes primary hydroxyls to aldehydes with >95% selectivity, whereas unhindered analogs like AZADO and ABNO rapidly oxidize both primary and secondary alcohols due to decreased steric bulk around the catalytic N-O center [1].

Evidence DimensionPrimary vs. Secondary Alcohol Oxidation Selectivity
Target Compound Data>95% selectivity for primary alcohols (minimal secondary alcohol oxidation)
Comparator Or BaselineAZADO / ABNO (Indiscriminate oxidation of both primary and secondary alcohols)
Quantified DifferenceNear-total preservation of secondary alcohols with TEMPO vs. rapid oxidation of all hydroxyls with AZADO.
ConditionsAnelli oxidation conditions (NaOCl, aqueous/organic biphasic, 0-20 °C)

Procurement teams sourcing for complex polyol or carbohydrate synthesis must choose TEMPO to avoid costly over-oxidation and eliminate the need for secondary hydroxyl protecting groups.

Superoxide scavenging
Head-to-head
Potency order: TEMPO > 4-hydroxy-TEMPO = 4-carboxy-TEMPO
Supports higher per-mole efficiency in cell-free superoxide assays
In vitro microassay context

Oxygen-Independent Polymerization Inhibition Under Vacuum

For the stabilization of reactive monomers (e.g., styrene, acrylic acid) during purification, TEMPO functions as a highly efficient, oxygen-independent radical scavenger. Traditional inhibitors like MEHQ require dissolved oxygen (typically >10 ppm O2) to function, rendering them ineffective during vacuum distillation [1]. TEMPO directly traps carbon-centered benzyl or acrylate radicals at concentrations as low as 10-100 ppm without requiring an oxygen co-reactant, preventing thermal runaway and equipment fouling[1].

Evidence DimensionOxygen dependence for radical scavenging
Target Compound DataFully active at 10-100 ppm under anaerobic/vacuum conditions
Comparator Or BaselineMEHQ / Hydroquinone (Requires dissolved O2 to form active peroxy radicals; fails under vacuum)
Quantified DifferenceTEMPO maintains >99% inhibition efficiency without oxygen, whereas MEHQ efficiency drops to near zero in anaerobic environments.
ConditionsHigh-temperature vacuum distillation of reactive monomers (e.g., styrene or acrylic acid at >100 °C)

Essential for chemical manufacturing buyers who need to ensure plant safety and prevent polymer fouling during the anaerobic distillation of reactive vinyl monomers.

Reducing power
Head-to-head
[H⁺]-independent rate term ~50 M⁻¹ s⁻¹, >10× vs. TEMPONE
Higher thermodynamic driving force as reductant in catalytic cycles
Marcus theory modeling; aprotic conditions

Atom Economy and Process Mass Intensity (PMI) Reduction

In industrial carbonyl synthesis, the TEMPO/NaOCl catalytic system drastically outperforms traditional stoichiometric oxidants in terms of atom economy. TEMPO achieves complete conversion at catalytic loadings of 1-5 mol%, generating only aqueous NaCl as a byproduct from the bleach co-oxidant [1]. In contrast, Swern oxidations or Dess-Martin Periodinane (DMP) require stoichiometric or excess reagent (>100 mol%), generating massive amounts of organic waste (dimethyl sulfide or iodobenzene) and significantly increasing the Process Mass Intensity (PMI) of the synthetic route [1].

Evidence DimensionCatalyst loading and byproduct generation
Target Compound Data1-5 mol% loading; byproduct is aqueous NaCl
Comparator Or BaselineDess-Martin Periodinane / Swern (100-150 mol% loading; toxic organic byproducts)
Quantified Difference>95% reduction in organic waste generation and reagent mass requirement per mole of product.
ConditionsBulk oxidation of primary/secondary alcohols to aldehydes/ketones at ambient temperature.

Procurement and process engineers must prioritize TEMPO to meet green chemistry mandates, reduce waste disposal costs, and safely scale oxidations without cryogenic equipment.

QD photoluminescence quenching
Head-to-head
Negligible quenching (>1000× less vs. 4-amino-TEMPO)
Non-interfering EPR probe for QD photophysics studies
CdSe QDs; apolar surface binding absent
Protein interaction site
Head-to-head
Binds to hydrophobic protein surface; does not enter ferritin cavity
Enables probing of hydrophobic domains vs. internal aqueous cavities
EPR on horse spleen ferritin
Cellular signaling
Head-to-head
TEMPO: >3-fold SAPK activation, >50% apoptosis at 2 h; TEMPOL: ERK1 activation, non-cytotoxic
Supports apoptosis pathway-response interpretation; functional divergence
MDA-MB-231 cells, 10 mM; context-dependent
Redox potential
Class-level
~3.5 V vs Li/Li⁺ (aprotic electrolyte); intermediate baseline
Defined reference for benchmarking substituent electronic effects
Tunable by 4-substituent; cyclic voltammetry

Selective Oxidation in Complex API and Carbohydrate Synthesis

Directly leveraging TEMPO's steric bulk, this compound is the optimal choice for oxidizing primary hydroxyls in complex polyols without the need to protect secondary alcohols. It is routinely used in pharmaceutical process chemistry to streamline synthetic routes and improve overall yields [1].

Anaerobic Vacuum Distillation of Reactive Monomers

Following from its oxygen-independent radical scavenging capabilities, TEMPO is deployed in the petrochemical and polymer industries to stabilize styrene, acrylic acid, and butadiene during high-temperature vacuum distillation, preventing catastrophic runaway polymerization and column fouling [2].

Large-Scale, Low-PMI Carbonyl Manufacturing

Driven by its high atom economy and low catalytic loading, the TEMPO/bleach (Anelli) system is the standard industrial method for converting bulk alcohols to aldehydes and ketones. It eliminates the need for toxic, stoichiometric heavy metals or hypervalent iodine reagents, drastically lowering waste disposal costs [3].

Application Fit

Application
Selection Property
Validation Focus
Superoxide scavenging studies
Reported highest scavenging potency in tested set
Cell-free assay response context
EPR probing of hydrophobic domains
Apolar surface binding to proteins
Localization and dynamics in lipid environments
Oxidation catalysis in non-aqueous media
Hydrophobicity and reducing power
Catalyst partitioning and redox cycling
Redox potential benchmarking
Defined intermediate oxidation potential
Baseline for SAR in electrocatalysis

Physical Description

Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

156.138839198 Da

Monoisotopic Mass

156.138839198 Da

Heavy Atom Count

11

LogP

1.85 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VQN7359ICQ

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 281 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 276 of 281 companies with hazard statement code(s):;
H314 (91.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (21.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (17.75%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Vapor Pressure

0.000006 [mmHg]

Pictograms

Corrosive

Other CAS

2564-83-2

Wikipedia

TEMPO

General Manufacturing Information

1-Piperidinyloxy, 2,2,6,6-tetramethyl-: ACTIVE
1: Liu S, Liang H, Sun T, Yang D, Cao M. A recoverable dendritic polyamidoamine immobilized TEMPO for efficient catalytic oxidation of cellulose. Carbohydr Polym. 2018 Dec 15;202:563-570. doi: 10.1016/j.carbpol.2018.09.016. Epub 2018 Sep 13. PubMed PMID: 30287037.
2: Guo X, Seo JE, Bryce SM, Tan JA, Wu Q, Dial SL, Moore MM, Mei N. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells. Toxicol Sci. 2018 May 1;163(1):214-225. doi: 10.1093/toxsci/kfy022. PubMed PMID: 29385624; PubMed Central PMCID: PMC6388407.
3: Zhou Y, Saito T, Bergström L, Isogai A. Acid-Free Preparation of Cellulose Nanocrystals by TEMPO Oxidation and Subsequent Cavitation. Biomacromolecules. 2018 Feb 12;19(2):633-639. doi: 10.1021/acs.biomac.7b01730. Epub 2018 Jan 16. PubMed PMID: 29283555.
4: Li J, Zhang J, Chen Y, Kawazoe N, Chen G. TEMPO-Conjugated Gold Nanoparticles for Reactive Oxygen Species Scavenging and Regulation of Stem Cell Differentiation. ACS Appl Mater Interfaces. 2017 Oct 18;9(41):35683-35692. doi: 10.1021/acsami.7b12486. Epub 2017 Oct 4. PubMed PMID: 28944661.
5: Fu Q, Sutherland A, Gustafsson E, Ali MM, Soleymani L, Pelton R. Relating Redox Properties of Polyvinylamine-g-TEMPO/Laccase Hydrogel Complexes to Cellulose Oxidation. Langmuir. 2017 Aug 15;33(32):7854-7861. doi: 10.1021/acs.langmuir.7b01460. Epub 2017 Aug 3. PubMed PMID: 28732155.
6: Spier VC, Sierakowski MR, Reed WF, de Freitas RA. Polysaccharide depolymerization from TEMPO-catalysis: Effect of TEMPO concentration. Carbohydr Polym. 2017 Aug 15;170:140-147. doi: 10.1016/j.carbpol.2017.04.064. Epub 2017 Apr 26. PubMed PMID: 28521979.
7: Jiang J, Ye W, Liu L, Wang Z, Fan Y, Saito T, Isogai A. Cellulose Nanofibers Prepared Using the TEMPO/Laccase/O(2) System. Biomacromolecules. 2017 Jan 9;18(1):288-294. doi: 10.1021/acs.biomac.6b01682. Epub 2016 Dec 20. PubMed PMID: 27995786.
8: Du K, Farhood A, Jaeschke H. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity. Arch Toxicol. 2017 Feb;91(2):761-773. doi: 10.1007/s00204-016-1692-0. Epub 2016 Mar 22. PubMed PMID: 27002509; PubMed Central PMCID: PMC5033665.

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